4-Amino-5-chloro-N,N-dipropylpyridine-3-sulfonamide
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Overview
Description
4-Amino-5-chloro-N,N-dipropylpyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound is characterized by the presence of an amino group, a chloro substituent, and a sulfonamide group attached to a pyridine ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-chloro-N,N-dipropylpyridine-3-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, pyridine, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Chlorination: The amino group is chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro substituent.
Sulfonation: The chlorinated compound is then sulfonated using reagents like sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group.
Alkylation: Finally, the sulfonamide group is alkylated with propyl groups using alkylating agents like propyl bromide in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity. The process is designed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-chloro-N,N-dipropylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chloro substituent can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or alcohols in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dechlorinated products.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
4-Amino-5-chloro-N,N-dipropylpyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-5-chloro-N,N-dipropylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound disrupts the synthesis of folic acid, which is essential for bacterial growth and replication. This leads to the bacteriostatic effect of the compound.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with similar antibacterial properties.
Sulfadiazine: Known for its use in treating bacterial infections.
Sulfisoxazole: Used in combination with other antibiotics for its synergistic effects.
Uniqueness
4-Amino-5-chloro-N,N-dipropylpyridine-3-sulfonamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Its dipropyl groups enhance its lipophilicity, potentially improving its ability to penetrate biological membranes and reach its target sites more effectively.
Properties
Molecular Formula |
C11H18ClN3O2S |
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Molecular Weight |
291.80 g/mol |
IUPAC Name |
4-amino-5-chloro-N,N-dipropylpyridine-3-sulfonamide |
InChI |
InChI=1S/C11H18ClN3O2S/c1-3-5-15(6-4-2)18(16,17)10-8-14-7-9(12)11(10)13/h7-8H,3-6H2,1-2H3,(H2,13,14) |
InChI Key |
LPGRBCADXNQQNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CN=CC(=C1N)Cl |
Origin of Product |
United States |
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